4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MEISi-2 can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzoic acid with 2-oxo-1,2-dihydronaphthalene-1-carbaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of MEISi-2 involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MEISi-2 undergoes various chemical reactions, including:
Oxidation: MEISi-2 can be oxidized to form corresponding quinones.
Reduction: Reduction of MEISi-2 can yield hydrazine derivatives.
Substitution: MEISi-2 can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazides
Scientific Research Applications
MEISi-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study MEIS protein inhibition.
Biology: Investigated for its role in regulating hematopoietic stem cell self-renewal and differentiation.
Medicine: Potential therapeutic agent for diseases involving abnormal MEIS protein activity, such as certain cancers.
Industry: Utilized in the development of new pharmaceuticals targeting MEIS proteins
Mechanism of Action
MEISi-2 exerts its effects by inhibiting the activity of MEIS proteins. It binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, which are involved in hematopoietic stem cell quiescence and self-renewal .
Comparison with Similar Compounds
Similar Compounds
MEISi-1: Another potent MEIS inhibitor with similar biological activity but different dynamics in terms of dosage and target gene modulation.
Other Homeobox Inhibitors: Compounds targeting other homeobox proteins with varying degrees of specificity and potency.
Uniqueness
MEISi-2 is unique due to its high specificity for MEIS proteins and its ability to modulate hematopoietic stem cell activity both in vitro and in vivo. Unlike other inhibitors, MEISi-2 has shown significant efficacy in downregulating MEIS target genes and inducing hematopoietic stem cell self-renewal .
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23) |
InChI Key |
BBWITAIHTBXEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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